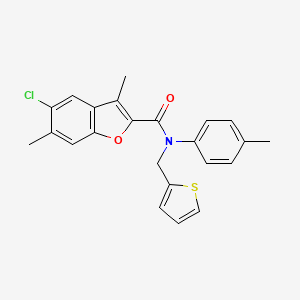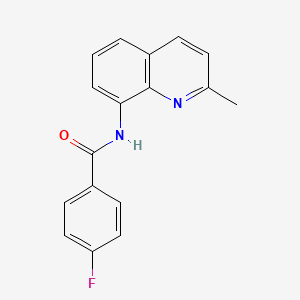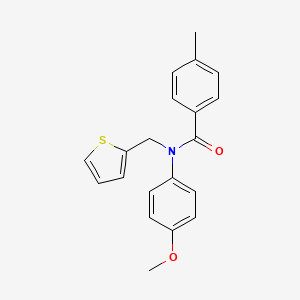
5-chloro-3,6-dimethyl-N-(4-methylphenyl)-N-(thiophen-2-ylmethyl)-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-3,6-dimethyl-N-(4-methylphenyl)-N-[(thiophen-2-yl)methyl]-1-benzofuran-2-carboxamide: is a synthetic organic compound that belongs to the class of benzofuran derivatives This compound is characterized by its complex structure, which includes a benzofuran core, a thiophene ring, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3,6-dimethyl-N-(4-methylphenyl)-N-[(thiophen-2-yl)methyl]-1-benzofuran-2-carboxamide typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorine Atom: Chlorination of the benzofuran core is achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Substitution with Methyl Groups: Methylation of the benzofuran core is carried out using methylating agents like methyl iodide in the presence of a base.
Attachment of the Thiophene Ring: The thiophene ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Formation of the Carboxamide Group: The carboxamide group is formed by reacting the intermediate with an appropriate amine, such as 4-methylphenylamine, under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, targeting the carboxamide group.
Substitution: The chlorine atom in the benzofuran core can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products Formed
Oxidation Products: Sulfoxides or sulfones derived from the thiophene ring.
Reduction Products: Amines derived from the reduction of the carboxamide group.
Substitution Products: Various substituted benzofuran derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, 5-chloro-3,6-dimethyl-N-(4-methylphenyl)-N-[(thiophen-2-yl)methyl]-1-benzofuran-2-carboxamide is studied for its potential biological activities. It may exhibit properties such as antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance, including durability and resistance to environmental factors.
Mechanism of Action
The mechanism of action of 5-chloro-3,6-dimethyl-N-(4-methylphenyl)-N-[(thiophen-2-yl)methyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-3,6-dimethyl-1-benzofuran-2-carboxamide: Lacks the thiophene and 4-methylphenyl groups.
3,6-Dimethyl-N-(4-methylphenyl)-N-[(thiophen-2-yl)methyl]-1-benzofuran-2-carboxamide: Lacks the chlorine atom.
5-Chloro-N-(4-methylphenyl)-N-[(thiophen-2-yl)methyl]-1-benzofuran-2-carboxamide: Lacks the 3,6-dimethyl groups.
Uniqueness
The uniqueness of 5-chloro-3,6-dimethyl-N-(4-methylphenyl)-N-[(thiophen-2-yl)methyl]-1-benzofuran-2-carboxamide lies in its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C23H20ClNO2S |
|---|---|
Molecular Weight |
409.9 g/mol |
IUPAC Name |
5-chloro-3,6-dimethyl-N-(4-methylphenyl)-N-(thiophen-2-ylmethyl)-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C23H20ClNO2S/c1-14-6-8-17(9-7-14)25(13-18-5-4-10-28-18)23(26)22-16(3)19-12-20(24)15(2)11-21(19)27-22/h4-12H,13H2,1-3H3 |
InChI Key |
FTHJVMVTNUVTRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=CC=CS2)C(=O)C3=C(C4=C(O3)C=C(C(=C4)Cl)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-ethoxy-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B11344344.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B11344348.png)
![N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B11344350.png)
![N-[2-(butan-2-ylcarbamoyl)phenyl]-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11344351.png)
![Ethyl 2-({[1-(benzylsulfonyl)piperidin-4-yl]carbonyl}amino)benzoate](/img/structure/B11344353.png)

![2-(4-ethylphenoxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide](/img/structure/B11344375.png)

![Methyl 4-({[5-(3,4-dimethylphenyl)-1,2-oxazol-3-yl]carbonyl}amino)benzoate](/img/structure/B11344386.png)
![2-{[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethanone](/img/structure/B11344391.png)
![2-[(2,4-dimethylphenyl)amino]-7-methyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11344397.png)
![5-(3,4-dimethylphenyl)-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B11344404.png)
![dimethyl 5-{[(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetyl]amino}isophthalate](/img/structure/B11344405.png)
![N-(biphenyl-2-yl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11344408.png)
